Acrylamide-1-13C is a stable isotopically labeled compound of acrylamide, which is a colorless, odorless solid that is highly soluble in water. It is primarily used in scientific research and analytical chemistry, particularly in studies involving metabolic pathways and environmental monitoring. The introduction of the carbon-13 isotope allows for enhanced detection and quantification methods, primarily through nuclear magnetic resonance spectroscopy.
Acrylamide-1-13C can be synthesized from acrylonitrile or obtained through chemical modification of acrylamide. It is often used in various fields such as food chemistry, where its formation during cooking processes is studied, and in polymer science for creating labeled polymers.
Acrylamide-1-13C belongs to the class of organic compounds known as amides, specifically aliphatic amides. It is classified under the broader category of acrylamides, which are derivatives of acrylic acid.
The synthesis of acrylamide-1-13C typically involves the following methods:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound.
The molecular structure of acrylamide-1-13C can be represented as:
In this structure, one of the carbon atoms in the amide group is replaced with a carbon-13 isotope.
Key data regarding its molecular structure includes:
Acrylamide-1-13C participates in various chemical reactions, including:
The kinetics of these reactions can be studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand thermal stability and decomposition pathways.
The mechanism by which acrylamide forms in food products involves the Maillard reaction, where reducing sugars react with amino acids (particularly asparagine) at high temperatures. Acrylamide-1-13C can be used to trace these pathways through stable isotope analysis.
Studies have shown that the formation of acrylamide is influenced by factors such as temperature, cooking time, and the type of food matrix involved. Quantitative analyses often utilize mass spectrometry techniques for accurate measurement.
Relevant data include:
Acrylamide-1-13C has significant applications in various scientific fields:
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